![molecular formula C14H15N3O2 B14360866 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid CAS No. 94477-21-1](/img/structure/B14360866.png)
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a chemical compound that features a pyridazine ring substituted with a phenyl group and an amino butanoic acid moiety. Pyridazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound is suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted pyridazines and modified butanoic acids .
Wissenschaftliche Forschungsanwendungen
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-[(6-Phenylpyridazin-3-yl)amino]benzoic acid: Shares a similar structure but with a benzoic acid moiety instead of butanoic acid.
Pyridazinone derivatives: These compounds also feature the pyridazine ring and are known for their diverse pharmacological activities.
Uniqueness: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is unique due to its specific combination of the pyridazine ring, phenyl group, and amino butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
94477-21-1 | |
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
4-[(6-phenylpyridazin-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)7-4-10-15-13-9-8-12(16-17-13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)(H,18,19) |
InChI-Schlüssel |
MYRITUFLYDISRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.